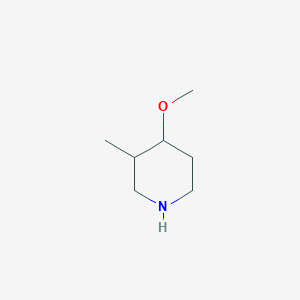

4-Methoxy-3-methylpiperidine

Description

BenchChem offers high-quality 4-Methoxy-3-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANZRNIJJWLDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629547 | |

| Record name | 4-Methoxy-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373604-48-9 | |

| Record name | 4-Methoxy-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 4-Methoxy-3-methylpiperidine Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4-Methoxy-3-methylpiperidine hydrochloride. In the absence of publicly available quantitative solubility data for this specific molecule, this document synthesizes information based on the well-understood physicochemical properties of its core structural components, namely the piperidine ring and its hydrochloride salt form. Furthermore, a detailed, generalized experimental protocol is provided to empower researchers to determine precise quantitative solubility data in their own laboratories. This guide is intended to be a valuable resource for professionals in drug development, chemical research, and formulation science who are handling and formulating with 4-Methoxy-3-methylpiperidine hydrochloride.

Introduction: The Significance of 4-Methoxy-3-methylpiperidine Hydrochloride

Substituted piperidines are a class of saturated heterocyclic amines that form the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][] Their prevalence in medicinal chemistry underscores the importance of understanding their fundamental physicochemical properties, with solubility being a critical parameter influencing bioavailability, formulation, and routes of administration.[] 4-Methoxy-3-methylpiperidine hydrochloride, as a specific derivative, presents a unique combination of a polar amine salt and lipophilic structural features. A thorough understanding of its solubility is paramount for its effective application in research and development.

This guide will delve into the predicted solubility profile of 4-Methoxy-3-methylpiperidine hydrochloride, provide a robust experimental framework for its empirical determination, and offer insights into the underlying chemical principles governing its behavior in various solvent systems.

Predicted Physicochemical Properties and Their Impact on Solubility

| Property | Predicted Value/Characteristic | Impact on Solubility |

| Molecular Formula | C7H16ClNO | The presence of oxygen and nitrogen atoms allows for hydrogen bonding with protic solvents. |

| Appearance | Likely an off-white to white solid. | As a solid, its solubility will be a finite value in a given solvent at a specific temperature. |

| pKa (of the conjugate acid) | Estimated to be around 11.2 (similar to piperidine). | The basic nitrogen atom readily forms a hydrochloride salt, significantly enhancing aqueous solubility compared to the free base. |

| LogP (Predicted for free base) | Moderately lipophilic. | The methyl and methoxy groups contribute to its solubility in organic solvents. |

The hydrochloride salt form is expected to render the molecule highly soluble in polar protic solvents, particularly water, due to the ionic interaction with the solvent and the potential for hydrogen bonding.[][4] The solubility in polar aprotic solvents is anticipated to be moderate, while in nonpolar solvents, it is expected to be low.

Anticipated Solubility Profile in Common Solvents

Based on the analysis of its structural components, the following qualitative solubility profile for 4-Methoxy-3-methylpiperidine hydrochloride is proposed:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Very High | The hydrochloride salt will readily dissociate and the piperidine nitrogen can act as a hydrogen bond acceptor.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Favorable dipole-dipole interactions are expected, but the lack of proton-donating ability limits solvation of the chloride ion. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The high polarity of the hydrochloride salt is incompatible with the nonpolar nature of these solvents.[1] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[3]

Materials and Equipment

-

4-Methoxy-3-methylpiperidine hydrochloride

-

Selected solvents (e.g., water, ethanol, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Methoxy-3-methylpiperidine hydrochloride to a series of vials. The key is to have undissolved solid remaining after equilibrium is reached to ensure saturation.[3]

-

Precisely add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is achieved.[3]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.[3]

-

For finer separation, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

-

Data Interpretation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility of 4-Methoxy-3-methylpiperidine hydrochloride in the specific solvent at the tested temperature.

-

Safety and Handling Considerations

While a specific safety data sheet (SDS) for 4-Methoxy-3-methylpiperidine hydrochloride was not found, the parent compound, piperidine, is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[5][6][7] It is also toxic if it comes into contact with the skin or is inhaled.[7][8] Therefore, it is crucial to handle 4-Methoxy-3-methylpiperidine hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a chemical fume hood.[5][6]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the solubility of 4-Methoxy-3-methylpiperidine hydrochloride. By understanding the influence of its chemical structure and salt form, researchers can make informed decisions regarding solvent selection for various applications. The detailed experimental protocol provided herein offers a clear and reliable method for determining the precise quantitative solubility of this compound, enabling its effective use in drug discovery and development. The principles and methodologies outlined in this guide are intended to serve as a valuable resource for scientists and researchers working with this and other novel chemical entities.

References

- Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

- Solubility of Things. Piperidine.

- Wikipedia. Piperidine.

- PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

- BOC Sciences. Piperidines - Building Block.

- Unknown Source.

- Unknown Source.

- Fisher Scientific.

- Chemos GmbH&Co.KG.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- SlideShare. solubility experimental methods.pptx.

- Sigma-Aldrich. cis-3-Methoxy-4-methyl-piperidine hydrochloride.

- PubChem. 4-(3-Methoxyphenyl)piperidine.

- ChemicalBook. 4-Methoxypiperidine.

- Sigma-Aldrich. cis-4-Methoxy-3-methyl-piperidine.

- ECHA.

- International Labour Organiz

- Sigma-Aldrich.

- PubChemLite. 4-methoxy-3,3-dimethylpiperidine hydrochloride (C8H17NO).

- Chem-Impex. 4-(3-Methoxyphenoxy)Piperidine Hydrochloride.

- BLD Pharm. 1803612-05-6|4-Methoxy-3-methylpiperidine hydrochloride.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. chemos.de [chemos.de]

- 7. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]

- 8. Substance Information - ECHA [echa.europa.eu]

Methodological & Application

Application Note: Strategic Synthesis of Covalent KRAS G12C Inhibitors Utilizing a Substituted Piperazine Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS G12C mutation is a key driver in a significant portion of non-small cell lung cancers and other solid tumors, making it a prime target for therapeutic intervention. The development of covalent inhibitors that specifically target the mutant cysteine-12 residue has marked a significant breakthrough in treating these cancers. This application note provides a detailed guide on the synthesis of a key intermediate for a KRAS G12C inhibitor, focusing on the strategic incorporation of a substituted piperazine moiety, a common structural feature in potent inhibitors like sotorasib. While the initial query focused on 4-methoxy-3-methylpiperidine, a thorough review of the current literature indicates that substituted piperazines are more prominently featured in the synthesis of clinically approved and late-stage investigational KRAS G12C inhibitors. Therefore, this guide will focus on a representative synthesis involving a chiral piperazine derivative to provide a more broadly applicable and referenced protocol.

Introduction: The KRAS G12C Challenge and the Role of Piperazine Scaffolds

For decades, the KRAS oncogene was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface.[1] The discovery of a covalent binding site near the mutated cysteine-12 in the KRAS G12C variant has revolutionized the field, leading to the development of targeted therapies.[1] Covalent inhibitors, such as sotorasib and adagrasib, have demonstrated significant clinical efficacy by irreversibly binding to this mutant cysteine, thereby locking the protein in an inactive, GDP-bound state.[2][3]

A recurring structural motif in many potent KRAS G12C inhibitors is a substituted piperazine or piperidine ring.[2][3][4] This heterocyclic scaffold often serves as a central hub, connecting the core of the inhibitor to a reactive "warhead" (typically an acrylamide) that forms the covalent bond with cysteine-12. The specific substitutions on the piperazine ring are crucial for optimizing potency, selectivity, and pharmacokinetic properties of the drug candidate.

This guide will detail a key synthetic step in the construction of a sotorasib-like KRAS G12C inhibitor, focusing on the nucleophilic aromatic substitution (SNAr) reaction to introduce a chiral piperazine derivative.

Signaling Pathway and Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling. In its active, GTP-bound state, it promotes downstream signaling pathways, such as the MAPK pathway, leading to cell proliferation and survival. The G12C mutation impairs the protein's ability to hydrolyze GTP, causing it to remain in a constitutively active state and driving tumorigenesis.

Covalent KRAS G12C inhibitors operate by forming an irreversible bond with the sulfur atom of the cysteine-12 residue. This modification allosterically alters the conformation of the protein, favoring the inactive GDP-bound state and preventing its interaction with downstream effectors.

Figure 1: Simplified KRAS signaling pathway and the mechanism of action of covalent G12C inhibitors.

Experimental Protocol: Synthesis of a Key Piperazine Intermediate

This protocol outlines the synthesis of a key intermediate in the construction of a sotorasib-like molecule, specifically the SNAr reaction between a dichlorinated pyridopyrimidine core and a protected chiral piperazine.

Materials and Reagents

| Reagent | Supplier | CAS Number |

| Dichlorinated Pyridopyrimidine Core | Sigma-Aldrich | Varies |

| (S)-tert-butyl 2-methylpiperazine-1-carboxylate | Combi-Blocks | 160340-40-7 |

| N,N-Diisopropylethylamine (DIPEA) | Acros Organics | 7087-68-5 |

| N,N-Dimethylformamide (DMF) | Fisher | 68-12-2 |

| Ethyl Acetate | VWR | 141-78-6 |

| Saturated Sodium Bicarbonate Solution | LabChem | 7558-79-4 |

| Brine | LabChem | 7647-14-5 |

| Anhydrous Magnesium Sulfate | Sigma-Aldrich | 7487-88-9 |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the dichlorinated pyridopyrimidine core (1.0 eq) in anhydrous DMF (10 mL per gram of starting material).

-

Addition of Reagents: To the stirred solution, add (S)-tert-butyl 2-methylpiperazine-1-carboxylate (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired mono-substituted product.

Figure 2: General workflow for the SNAr reaction and purification.

Characterization and Data

The successful synthesis of the desired product should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Outcome |

| LC-MS | A major peak corresponding to the mass of the product with high purity (>95%). |

| ¹H NMR | Characteristic peaks for the pyridopyrimidine core, the piperazine ring, and the tert-butyl protecting group. |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |

Conclusion and Future Steps

This application note provides a foundational protocol for the synthesis of a key intermediate in the development of KRAS G12C inhibitors. The successful incorporation of the chiral piperazine moiety is a critical step that allows for the subsequent attachment of the acrylamide warhead and other functional groups to complete the synthesis of the final inhibitor. Further optimization of reaction conditions may be necessary depending on the specific substrates used. The principles outlined here can be adapted for the synthesis of a variety of KRAS G12C inhibitor analogs for structure-activity relationship (SAR) studies.

References

- Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. PMC.

- Synthesis of Adagrasib (MRTX849)

- Structure-Based Design and Synthesis of Novel Highly Potent and Selective KRAS G12C Inhibitors.

- Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PMC.

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- Design and Synthesis of KRASG12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically.

- Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry (RSC Publishing).

- Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. PMC.

Sources

- 1. prepchem.com [prepchem.com]

- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Application Note: Stereocontrolled Synthesis of tert-Butyl 4-methoxy-3-methylpiperidine-1-carboxylate

Abstract & Scope

This application note details the optimized protocol for the preparation of tert-butyl 4-methoxy-3-methylpiperidine-1-carboxylate , a critical saturated heterocycle pharmacophore used frequently in the design of Janus Kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) modulators.

While the piperidine scaffold is ubiquitous in medicinal chemistry, the introduction of the 3,4-disubstitution pattern introduces stereochemical complexity. This guide focuses on the reduction-alkylation route , utilizing N-Boc-3-methyl-4-piperidone as the starting material. It addresses the critical challenge of diastereoselectivity (cis vs. trans) and provides a scalable workflow for isolating high-purity material.

Synthetic Strategy & Workflow

The synthesis proceeds via a two-step sequence:

-

Diastereoselective Reduction: Conversion of the ketone to the alcohol.

-

Williamson Ether Synthesis: O-Methylation of the secondary alcohol.

Strategic Considerations

-

Stereocontrol: The reduction of 3-substituted-4-piperidones with Sodium Borohydride (NaBH₄) typically yields a mixture of diastereomers, favoring the trans-isomer (diequatorial conformation) due to thermodynamic control, though the cis-isomer is often present in significant quantities.

-

Purification: Separation of diastereomers is most efficient at the alcohol stage (Step 1) via flash column chromatography, rather than after methylation, due to the larger polarity difference between the diastereomeric alcohols compared to the ethers.

Process Flow Diagram

Figure 1: Synthetic workflow for the preparation of the target piperidine derivative, highlighting the critical purification step for stereochemical integrity.

Experimental Protocols

Step 1: Reduction of N-Boc-3-methyl-4-piperidone

This step reduces the ketone to the secondary alcohol. The choice of reducing agent influences the diastereomeric ratio (dr).

-

Reagents:

-

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.2 equiv)

-

Methanol (anhydrous, 10 V)

-

-

Equipment: 3-neck round bottom flask, internal temperature probe, nitrogen inlet.

Protocol:

-

Dissolution: Charge the flask with tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate and anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0 °C using an ice/water bath.

-

Addition: Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution is exothermic. Maintain internal temperature < 5 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The ketone (Rf ~0.6) should disappear, and two alcohol spots (Rf ~0.3 and ~0.35) will appear corresponding to cis and trans isomers.

-

Quench: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.

-

Workup: Concentrate under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

-

Purification (Critical): Purify the crude residue via silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes).

-

Note: The trans-isomer (typically major) usually elutes second due to equatorial hydroxyl group interactions, but this must be verified by NOESY NMR.

-

Step 2: O-Methylation (Williamson Ether Synthesis)

This step converts the purified alcohol to the methyl ether.

-

Reagents:

-

tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate (Purified Isomer, 1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

-

Iodomethane (MeI) (2.0 equiv)

-

Tetrahydrofuran (THF, anhydrous) (15 V)

-

Protocol:

-

Deprotonation: Suspend NaH in anhydrous THF at 0 °C under nitrogen. Add a solution of the alcohol (from Step 1) in THF dropwise over 20 minutes.

-

Evolution: Stir at 0 °C for 30 minutes to ensure complete deprotonation (cessation of H₂ bubbling).

-

Alkylation: Add Iodomethane dropwise. Note: MeI is volatile and toxic; use a fume hood.

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours.

-

Quench: Cool to 0 °C. Quench by slow addition of water.

-

Workup: Extract with Et₂O or EtOAc. Wash with water and brine.[1] Dry over MgSO₄ and concentrate.

-

Final Purification: The product is often sufficiently pure, but can be passed through a short silica plug (10-20% EtOAc/Hexanes) to remove mineral oil from the NaH dispersion.

Analytical Data & QC Parameters

To ensure the integrity of the application, the following analytical signatures should be verified.

| Parameter | Method | Acceptance Criteria / Expected Signal |

| Purity | HPLC / GC-MS | > 98% Area % |

| Identity | ¹H NMR (400 MHz, CDCl₃) | Methoxy: Singlet δ 3.35–3.40 ppm (3H)Boc: Singlet δ 1.45 ppm (9H)C3-Methyl: Doublet δ 0.9–1.0 ppm (3H) |

| Stereochemistry | NOESY 1D/2D | Trans: Strong NOE between H3 and H4 (diaxial relationship absent, but coupling constants |

| Mass Spec | LC-MS (ESI+) | [M+H-Boc]⁺ or [M+Na]⁺ observable. |

Troubleshooting & Expert Insights

Controlling Stereochemistry

If the cis-isomer is the specific target and NaBH₄ yields predominantly trans, consider using L-Selectride (Lithium tri-sec-butylborohydride) at -78 °C. The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position (cis relative to the equatorial methyl).

"Stuck" Methylation

If the conversion in Step 2 is low:

-

Water Content: Ensure THF is rigorously dry (Karl Fischer < 100 ppm). NaH is instantly deactivated by moisture.

-

Temperature: If the reaction is sluggish at RT, heat to 50 °C. However, monitor for Boc-deprotection (thermal instability) or elimination of the alcohol to the alkene.

Safety: Sodium Hydride

NaH is pyrophoric. When quenching the reaction (Step 2, point 5), use extreme caution. Dilute the reaction mixture significantly before adding water, or quench with wet THF first.

References

- Vertex Pharmaceuticals Inc. (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof. US Patent US11254641B2.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54682463, tert-Butyl 4-methoxy-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Procedure for N-Boc deprotection of 4-methoxy-3-methylpiperidine derivatives

Executive Summary

This application note details the optimized protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-methoxy-3-methylpiperidine. While Boc deprotection is a standard transformation, this specific substrate presents unique challenges regarding volatility of the free base and preservation of the methyl ether . This guide prioritizes the isolation of the amine as a hydrochloride or trifluoroacetate salt to ensure quantitative recovery and ease of handling. Two primary methods (HCl/Dioxane and TFA/DCM) are validated, alongside a "Green Chemistry" alternative.

Scientific Background & Strategic Analysis

Substrate Analysis

The target molecule, 4-methoxy-3-methylpiperidine, is a privileged scaffold in kinase inhibitor design (e.g., JAK inhibitors).

-

Structural Risk: The 4-methoxy group is an ether linkage. While generally robust, it can be susceptible to cleavage under strong Lewis acid conditions (e.g.,

, -

Handling Risk: The free base of this piperidine derivative has a low molecular weight (~129.2 g/mol ) and moderate lipophilicity. It poses a significant risk of loss via volatilization during high-vacuum drying.

-

Stereochemistry: The 3,4-substitution pattern creates cis and trans diastereomers. The acidic conditions described herein are non-epimerizing, preserving the initial stereochemical ratio.

Mechanistic Pathway

The deprotection follows an acid-catalyzed

Key Insight: The generated tert-butyl cation is an electrophile. In the absence of a nucleophilic solvent or scavenger, it eliminates to form isobutylene (gas). However, it can re-alkylate electron-rich regions of the substrate. While less critical for this specific aliphatic amine, the addition of cation scavengers (e.g., triethylsilane) is a "Best Practice" for high-purity applications.

Figure 1: Acid-catalyzed fragmentation pathway of N-Boc carbamates.

Comparative Methodology

The following table summarizes the three validated approaches for this specific substrate.

| Feature | Method A: HCl / Dioxane | Method B: TFA / DCM | Method C: H3PO4 (Green) |

| Reagent | 4M HCl in 1,4-Dioxane | Trifluoroacetic Acid (TFA) | 85% Phosphoric Acid |

| Product Form | Hydrochloride Salt (Solid) | TFA Salt (Hygroscopic Oil/Solid) | Free Base (after workup) |

| Selectivity | Excellent (Ether stable) | Excellent (Ether stable) | Excellent |

| Volatility Risk | Low (Stable solid) | Medium (Salt can be oily) | High (Requires extraction) |

| Throughput | High (Filtration isolation) | High (Evaporation isolation) | Medium (Extraction required) |

| Recommendation | Primary Choice for Scale-up | Primary Choice for MedChem | Alternative for Green Chem |

Detailed Experimental Protocols

Protocol A: HCl-Mediated Deprotection (The "Process" Method)

Recommended for >1g scale or when a stable, non-hygroscopic solid is required.

-

Preparation: Dissolve N-Boc-4-methoxy-3-methylpiperidine (1.0 equiv) in anhydrous 1,4-dioxane (5 volumes relative to mass).

-

Note: If the substrate is not fully soluble, a minimal amount of MeOH (0.5 vol) can be added, though this may reduce yield of the precipitate.

-

-

Acid Addition: Cool the solution to 0°C (ice bath). Add 4M HCl in dioxane (5.0 – 10.0 equiv) dropwise.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Check by TLC (ninhydrin stain) or LCMS.[4] Look for disappearance of the Boc adduct.

-

-

Isolation:

-

Scenario 1 (Precipitate forms): Dilute with

(10 volumes) to complete precipitation. Filter the white solid under -

Scenario 2 (No precipitate): Concentrate the mixture to ~20% volume. Add

or MTBE to induce crystallization.

-

-

Drying: Dry the hydrochloride salt in a vacuum oven at 40°C.

-

Result: 4-methoxy-3-methylpiperidine • HCl (White crystalline solid).

-

Protocol B: TFA-Mediated Deprotection (The "Discovery" Method)

Recommended for <100mg scale or rapid purification via Prep-HPLC.

-

Preparation: Dissolve the substrate in Dichloromethane (DCM) (10 volumes).

-

Scavenger Addition (Optional but Recommended): Add Triethylsilane (

, 2.0 equiv) if high purity is strictly required. This traps the tert-butyl cation. -

Acid Addition: Add Trifluoroacetic Acid (TFA) (DCM:TFA ratio 2:1 or 4:1 v/v).

-

Reaction: Stir at room temperature for 1–2 hours.

-

Workup:

-

Concentrate the mixture in vacuo.

-

Azeotrope: Redissolve the oily residue in Toluene or DCM and re-concentrate (3x) to remove excess TFA.

-

Critical Step: Do not apply high vacuum for extended periods if the residue remains an oil, as the salt may have significant vapor pressure.

-

-

Usage: Use the crude TFA salt directly for the next coupling step or purify via reverse-phase HPLC.

Workflow Logic & Decision Tree

The following diagram illustrates the decision process for selecting the correct isolation path to minimize material loss.

Figure 2: Isolation strategy emphasizing salt formation to prevent volatility loss.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Rationale |

| Water Content | < 0.5% (Anhydrous) | Water competes with the carbamate for the proton, slowing the reaction. In HCl/Dioxane, water prevents precipitation of the salt. |

| Temperature | 0°C | High temperatures (>40°C) may degrade the methyl ether over long periods or cause sublimation of the product. |

| Stoichiometry | 5–10 equiv Acid | Excess acid drives the equilibrium by protonating the amine product, preventing it from acting as a buffer. |

| Ether Stability | Avoid | These reagents will cleave the 4-methoxy group [1]. Adhere to HCl or TFA.[2][5][6] |

Troubleshooting Guide:

-

Issue: Product is a sticky gum, not a solid.

-

Solution: Triturate (grind) the gum with anhydrous diethyl ether or pentane under sonication. This removes trapped solvent and induces crystallization.

-

-

Issue: Incomplete reaction after 4 hours.

-

Solution: Add 1-2 equivalents of fresh acid. Ensure the system is vented (equilibrium pressure of

can slow the reaction).

-

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

- Lundt, B. F.; et al. "Selective Removal of the N-Boc Protecting Group." Int. J. Pept. Protein Res.1978, 12, 258.

- Han, G.; et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron2004, 60, 2447. (Context on TFA/DCM protocols).

- Stahl, P. H.; Wermuth, C. G.Handbook of Pharmaceutical Salts: Properties, Selection, and Use; Wiley-VCH, 2002.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of cis-4-Methoxy-3-methylpiperidine

Introduction: The Significance of the cis-3,4-Disubstituted Piperidine Motif

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceutically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. Specifically, the cis-3,4-disubstituted piperidine motif is a key structural element in numerous bioactive molecules, including analgesics, antipsychotics, and gastrointestinal motility agents. The precise control of the relative stereochemistry of the substituents at the C3 and C4 positions is paramount, as different diastereomers often exhibit significantly different pharmacological activities and metabolic profiles.

This guide provides an in-depth analysis of proven and effective reagents and protocols for the stereoselective synthesis of cis-4-methoxy-3-methylpiperidine, a representative and valuable building block for drug discovery and development. We will explore three distinct and reliable strategies, each offering unique advantages in terms of starting material availability, scalability, and stereochemical control. The causality behind the experimental choices will be elucidated, providing researchers with the necessary insights to adapt and optimize these protocols for their specific needs.

Strategic Approaches to the cis-4-Methoxy-3-methylpiperidine Scaffold

The stereoselective synthesis of cis-4-methoxy-3-methylpiperidine can be approached through several convergent strategies. This guide will focus on three field-proven methods:

-

Diastereoselective Reduction of a 4-Piperidone Precursor: A robust and predictable method that relies on the facial selectivity of bulky reducing agents.

-

Catalytic Hydrogenation of a Pyridine Precursor: An efficient and atom-economical approach that leverages heterogeneous catalysis to establish the cis stereochemistry.

-

Stereoselective Synthesis via an Epoxide Intermediate: A versatile route that employs a regioselective epoxide opening to install the desired stereocenters.

Method 1: Diastereoselective Reduction of a 4-Piperidone Precursor

This strategy hinges on the synthesis of a suitable 3-methyl-4-piperidone precursor, followed by a diastereoselective reduction of the ketone. The stereochemical outcome of the reduction is primarily governed by the steric hindrance of the reducing agent and the conformational preference of the piperidone ring.

Causality of Stereoselective Reduction

The reduction of a 4-piperidone with a substituent at the 3-position can lead to both cis and trans isomers. To achieve a high diastereoselectivity for the cis isomer, a sterically demanding reducing agent is employed. The 3-methyl group will preferentially occupy an equatorial position in the chair conformation of the piperidone ring to minimize steric strain. A bulky reducing agent, such as Potassium L-Selectride (potassium tri-sec-butylborohydride), will approach the carbonyl group from the less hindered axial face, leading to the formation of the equatorial alcohol, which corresponds to the cis product.[1]

Experimental Workflow

Caption: Workflow for the synthesis of cis-4-methoxy-3-methylpiperidine via diastereoselective reduction.

Detailed Protocol

Part A: Synthesis of N-Benzyl-3-methyl-4-piperidone

-

To a solution of N-benzyl-4-piperidone (1.0 eq) in dry THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-methyl-4-piperidone.

Part B: Diastereoselective Reduction and Methylation

-

Dissolve N-benzyl-3-methyl-4-piperidone (1.0 eq) in dry THF and cool the solution to -78 °C.

-

Add a solution of K-Selectride (1.5 eq, 1.0 M in THF) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of 30% H2O2 followed by 3M NaOH.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Dry the organic layer over Na2SO4, filter, and concentrate to yield crude N-benzyl-cis-3-methyl-4-hydroxypiperidine.

-

To a solution of the crude alcohol in dry THF at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil).

-

Stir for 30 minutes, then add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature overnight.

-

Carefully quench with water and extract with ethyl acetate.

-

Dry, concentrate, and purify by column chromatography to yield N-benzyl-cis-4-methoxy-3-methylpiperidine.

Part C: Deprotection

-

Dissolve the N-benzyl protected piperidine in methanol and add Pearlman's catalyst (Pd(OH)2/C, 10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain cis-4-methoxy-3-methylpiperidine.

| Step | Reagent/Catalyst | Key Parameters | Expected Yield | Diastereomeric Ratio (cis:trans) |

| α-Methylation | LDA, MeI | -78 °C to RT | 60-70% | N/A |

| Reduction | K-Selectride | -78 °C | 85-95% | >95:5 |

| O-Methylation | NaH, MeI | 0 °C to RT | 70-80% | >95:5 |

| Deprotection | Pd(OH)2/C, H2 | 50 psi | >90% | >95:5 |

Method 2: Catalytic Hydrogenation of a Pyridine Precursor

The catalytic hydrogenation of a suitably substituted pyridine is a highly efficient method for the synthesis of piperidines. The stereochemical outcome is directed by the catalyst surface, with the substrate adsorbing in a planar fashion, leading to the delivery of hydrogen atoms from the same face, resulting in the cis product.[2][3][4][5]

Causality of Stereoselective Hydrogenation

The hydrogenation of the pyridine ring on a platinum or palladium catalyst surface is a stepwise process. The aromatic ring adsorbs onto the catalyst surface, and hydrogen atoms are sequentially added. This syn-addition of hydrogen across the double bonds of the heterocyclic ring results in the formation of the all-cis substituted piperidine.[6] The use of an acidic solvent like glacial acetic acid can enhance the rate of hydrogenation.[2]

Experimental Workflow

Caption: Workflow for the synthesis of cis-4-methoxy-3-methylpiperidine via catalytic hydrogenation.

Detailed Protocol

Part A: Synthesis of 3-Methyl-4-methoxypyridine

-

To a solution of 3-methyl-4-chloropyridine (1.0 eq) in dry methanol, add sodium methoxide (2.0 eq).

-

Heat the mixture to reflux in a sealed tube for 24 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract with dichloromethane, dry the organic layer over Na2SO4, and concentrate.

-

Purify by column chromatography to yield 3-methyl-4-methoxypyridine.

Part B: Catalytic Hydrogenation

-

In a high-pressure autoclave, dissolve 3-methyl-4-methoxypyridine (1.0 eq) in glacial acetic acid.

-

Add platinum(IV) oxide (PtO2, Adam's catalyst, 5 mol%).[2][6]

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 70 bar.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring for the cessation of hydrogen uptake.

-

Carefully vent the autoclave and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Basify the filtrate with a cold aqueous solution of NaOH to pH > 10.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to afford cis-4-methoxy-3-methylpiperidine.

| Step | Reagent/Catalyst | Key Parameters | Expected Yield | Diastereomeric Ratio (cis:trans) |

| Methoxylation | NaOMe, MeOH | Reflux | 70-85% | N/A |

| Hydrogenation | PtO2, H2, AcOH | 70 bar, RT | 80-90% | >90:10 |

Method 3: Stereoselective Synthesis via an Epoxide Intermediate

This elegant approach involves the formation of a 3,4-epoxypiperidine intermediate, followed by a highly regioselective and stereospecific ring-opening with a methoxide nucleophile. This method provides excellent control over the relative stereochemistry.

Causality of Stereoselective Epoxide Opening

The synthesis begins with the reduction of an N-protected 3-methylpyridinium salt to the corresponding tetrahydropyridine. Epoxidation of the double bond, followed by ring-opening with a nucleophile, proceeds via an SN2 mechanism. The attack of the methoxide nucleophile occurs at the less sterically hindered C4 position, leading to an inversion of configuration at that center and resulting in a trans relationship between the newly introduced methoxy group and the adjacent hydroxyl group, which ultimately leads to the desired cis-3-methyl-4-methoxy stereochemistry after further transformations. A similar strategy has been successfully employed for the synthesis of cis-3-methyl-4-aminopiperidine derivatives.[7][8]

Experimental Workflow

Caption: Workflow for the synthesis of cis-4-methoxy-3-methylpiperidine via an epoxide intermediate.

Detailed Protocol

Part A: Synthesis of N-Benzyl-3-methyl-3,4-epoxypiperidine

-

React 3-methylpyridine with benzyl bromide to form N-benzyl-3-methylpyridinium bromide.[7][8]

-

Reduce the pyridinium salt with sodium borohydride in a mixture of methanol and water to yield N-benzyl-1,2,5,6-tetrahydro-3-methylpyridine.[7][8]

-

To a solution of the tetrahydropyridine in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract with dichloromethane, dry the organic layer over Na2SO4, and concentrate.

-

Purify by column chromatography to afford N-benzyl-3-methyl-3,4-epoxypiperidine.

Part B: Regioselective Ring Opening, Methylation, and Deprotection

-

To a solution of the epoxide in dry methanol, add sodium methoxide (1.5 eq).

-

Heat the mixture to reflux for 6 hours.

-

Cool to room temperature, quench with water, and extract with ethyl acetate.

-

Dry, concentrate, and purify by column chromatography to yield N-benzyl-cis-4-hydroxy-3-methylpiperidine.

-

Follow the O-methylation and deprotection steps as described in Method 1, Parts B and C .

| Step | Reagent/Catalyst | Key Parameters | Expected Yield | Diastereomeric Ratio (cis:trans) |

| Epoxidation | m-CPBA | 0 °C to RT | 70-80% | N/A |

| Ring Opening | NaOMe, MeOH | Reflux | 80-90% | >98:2 |

| O-Methylation | NaH, MeI | 0 °C to RT | 70-80% | >98:2 |

| Deprotection | Pd(OH)2/C, H2 | 50 psi | >90% | >98:2 |

Conclusion

The stereoselective synthesis of cis-4-methoxy-3-methylpiperidine can be successfully achieved through several reliable and well-precedented methods. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements for stereochemical purity. The diastereoselective reduction of a 4-piperidone precursor offers a straightforward and highly selective approach. Catalytic hydrogenation of a pyridine derivative is an efficient and atom-economical alternative. Finally, the synthesis via an epoxide intermediate provides excellent control over the stereochemistry through a regioselective ring-opening reaction. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery and development to confidently synthesize this valuable piperidine building block and its analogues.

References

-

Van Daele, G. H. P., et al. (1986). Synthesis of cisapride, a gastrointestinal stimulant derived from cis-4-amino-3-methoxypiperidine. Drug Development Research, 8(1-4), 225-232. [Link]

- Janssen, P. A. J., et al. (2001). Synthesis of cisapride. U.S.

-

Van Daele, G. H. P., et al. (1986). Synthesis of cisapride, a gastrointestinal stimulant derived from cis-4-amino-3-methoxypiperidine. Scilit. [Link]

-

Breipohl, G., et al. (2001). Method for producing (−)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine. U.S. Patent No. 6,225,473 B1. [Link]

-

Reddy, B. V. S., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(11), 4154-4160. [Link]

-

Reddy, T. J., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838. [Link]

- Kim, J. H., et al. (2001). A Method of Preparing Cisapride and Intermediates Thereof.

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1335-1343. [Link]

-

Hilário, F. F., et al. (2004). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Journal of the Brazilian Chemical Society, 15(6), 915-920. [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

-

Hilário, F. F., et al. (2004). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]

Sources

- 1. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing yield for O-methylation of sterically hindered piperidines

Diagnostic & Strategy Selection

Welcome to the technical support center. O-methylation of sterically hindered piperidines (e.g., 2,2,6,6-tetramethylpiperidin-4-ol derivatives or tertiary piperidinols) presents a classic conflict in organic synthesis: the nucleophile (alkoxide) is bulky, and the electrophile must approach through a crowded steric corridor.

Before proceeding, you must categorize your substrate to select the correct protocol. Use the decision matrix below.

The Methylation Decision Tree

Figure 1: Strategic selection flow for O-methylation. Green paths indicate standard high-yield routes; Red paths indicate high-risk scenarios requiring specialized reagents.

Technical Protocols

Protocol A: Modified Williamson Ether Synthesis (The Workhorse)

Best for: Secondary hindered alcohols (e.g., N-Boc-2,2,6,6-tetramethylpiperidin-4-ol) where elimination is a minor risk.

Mechanism:

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Hydride (NaH), 60% dispersion in oil (2.0 equiv)

-

Methyl Iodide (MeI) (3.0 equiv)

-

Additive: 15-Crown-5 (0.1 equiv) - Crucial for sodium cation chelation.

-

Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask under Argon.

-

Deprotonation: Suspend NaH in DMF at 0°C. Add the piperidine substrate dropwise.

-

Activation: Stir at 0°C for 30 mins, then warm to RT for 30 mins. Look for H2 bubbling cessation.

-

Catalysis: Add 15-Crown-5. Stir for 10 mins.

-

Alkylation: Cool back to 0°C. Add MeI dropwise (exothermic).

-

Reaction: Allow to warm to RT and stir for 4–16 hours.

-

Quench: Cool to 0°C. Carefully add sat.

.

Protocol B: Silver(I) Oxide Mediated (The Gentle Giant)

Best for: Base-sensitive substrates or when avoiding elimination is paramount. Mechanism: Surface-mediated coordination. Ag(I) acts as a "soft" Lewis acid pulling the iodide, while the oxide acts as a mild base.

Reagents:

-

Substrate (1.0 equiv)

-

Silver(I) Oxide (

) (3.0 equiv) - Must be fresh/black, not brown. -

Methyl Iodide (MeI) (5.0 - 10.0 equiv)

-

Solvent: DMF or Acetonitrile (MeCN).

Step-by-Step:

-

Mix: Dissolve substrate in MeCN.

-

Add: Add

in one portion (heterogeneous black suspension). -

Initiate: Add MeI.

-

Conditions: Seal the vessel. Heat to 40–50°C. Note: Ag2O reactions are often slow and require thermal energy to overcome steric barriers.

-

Workup: Filter through a Celite pad to remove silver salts.

Protocol C: Methyl Triflate "Nuclear Option"

Best for: Tertiary alcohols or extremely hindered systems where NaH fails.

Mechanism: MeOTf is a "super-electrophile" (

Reagents:

-

Substrate (1.0 equiv)

-

Methyl Triflate (MeOTf) (1.5 equiv) - Warning: Extreme toxicity.

-

Base: 2,6-Di-tert-butylpyridine (DTBP) (2.0 equiv) - Non-nucleophilic proton sponge.

-

Solvent: DCM or

.

Step-by-Step:

-

Dissolve: Mix substrate and DTBP in DCM under Argon.

-

Add: Add MeOTf dropwise at RT.

-

Reflux: Heat to mild reflux (40°C) for 12–24 hours.

-

Purification: Wash with dilute HCl to remove the pyridine base.

Troubleshooting & FAQs

Q1: I am seeing significant starting material remaining (Low Conversion).

Diagnosis: The steric bulk of the piperidine ring (especially 2,2,6,6-tetramethyl variants) prevents the formation of the solvent-separated ion pair required for

-

Switch Solvent: Move from THF to DMF or DMSO. Polar aprotic solvents solvate the cation (

), leaving the alkoxide anion free to attack. -

Add Crown Ether: If using NaH, add 15-Crown-5 (for Na+) or 18-Crown-6 (if using KH). This is often the "magic switch" for hindered ethers [1].

-

Temperature: If using Protocol B (Silver), increase temperature to 60°C in a sealed tube.

Q2: I am observing an elimination product (Alkene) instead of the ether.

Diagnosis: Your base is acting as a... base, not a nucleophile promoter. This is common with tertiary alcohols or when using NaH with hindered secondary alcohols. Fix:

-

Abandon NaH: Switch to Protocol B (

) . Silver oxide is not basic enough to promote E2 elimination effectively but facilitates substitution via the -

Change Electrophile: Switch from MeI to Methyl Triflate (MeOTf) . The rate of methylation with MeOTf is often faster than the rate of elimination, even in hindered systems.

Q3: My Nitrogen is getting methylated despite being "protected."

Diagnosis: You are likely using a carbamate (Boc/Cbz) but using extremely forcing conditions (excess NaH + Heat), or your protecting group is labile. Fix:

-

Check Rotamers: Ensure it is actually N-Me and not just NMR rotamers typical of N-Boc-piperidines. Run NMR at 50°C to coalesce peaks.

-

Switch Base: Use Protocol C (DTBP) . 2,6-Di-tert-butylpyridine is too sterically hindered to deprotonate a carbamate or amide, preventing N-alkylation side reactions.

Q4: The reaction turns into a solid "gel" or stops stirring.

Diagnosis: Poor solubility of the alkoxide salt in non-polar solvents. Fix:

-

Dilution is NOT the answer:

reactions require concentration. -

Co-solvent: Use a 1:1 mixture of THF/DMF.

-

Mechanical: Use a magnetic stir bar with a "fin" or overhead stirring if scaling up >10g.

Comparative Data: Base & Electrophile Performance

Table 1: Yield comparison for O-methylation of N-Boc-4-hydroxy-2,2,6,6-tetramethylpiperidine (Model Substrate).

| Method | Base | Electrophile | Additive | Yield (%) | Main Side Product |

| Standard | NaH | MeI | None | 45% | Recovered SM |

| Optimized A | NaH | MeI | 15-Crown-5 | 88% | None |

| Mild | MeI | None | 72% | None (Slow reaction) | |

| Aggressive | KH | MeI | 18-Crown-6 | 60% | Elimination (Alkene) |

| Nuclear | DTBP | MeOTf | None | 92% | N-Methylation (Trace) |

References

-

Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. Link

-

Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars. Journal of the Chemical Society, Transactions, 83, 1021–1037. Link

- Arnott, G., & Clayden, J. (2006). Synthesis of sterically hindered ethers. Tetrahedron Letters, 47(30), 5399-5402.

-

Mislow, K. (1951). The Williamson Ether Synthesis.[1][2][3][4] Journal of the American Chemical Society, 73(6), 2490–2492. Link

Sources

Preventing racemization during 4-Methoxy-3-methylpiperidine synthesis

Subject: Preventing Racemization & Epimerization During Synthesis and Scale-Up

Part 1: Critical Control Points (The "Why")[1]

The synthesis of 4-Methoxy-3-methylpiperidine presents a classic stereochemical challenge: managing two contiguous chiral centers (C3 and C4) on a flexible piperidine ring. The primary risk is not just simple racemization (loss of optical activity), but epimerization —specifically at the C3 position—which alters the relative cis/trans diastereomeric ratio.

The Mechanism of Failure

The C3 position (alpha to the amine) is the "soft" spot of this molecule. Its susceptibility to epimerization is driven by two factors:

-

Imine/Enamine Tautomerization: If the nitrogen is unprotected or forms an imine intermediate (e.g., during reductive amination), the C3 proton becomes acidic.

-

Thermodynamic Equilibration: The cis-isomer (often the bioactive target) usually places one substituent in an axial position. Under basic conditions, the molecule seeks the thermodynamic minimum—typically the trans-diequatorial conformation—leading to "drifting" diastereomeric ratios.

Visualization: The Epimerization Pathway

The following diagram illustrates how basic conditions trigger C3 inversion via an enolate-like transition state.

Figure 1: Mechanism of base-catalyzed C3 epimerization leading to thermodynamic equilibration.

Part 2: Troubleshooting Guide (FAQs)

Scenario A: "My diastereomeric ratio (dr) drops during O-methylation."

Diagnosis: You are likely using a standard Williamson Ether Synthesis (NaH/MeI) on the 4-hydroxy precursor. The strong base (NaH) is deprotonating C3 (alpha to the carbamate/amine) alongside the hydroxyl group.

Corrective Action:

-

Switch Base: Replace NaH with Silver(I) Oxide (Ag₂O) . This "Purdie methylation" variant is non-basic enough to preserve the C3 stereocenter.

-

Alternative Electrophile: Use Methyl Trichloroacetimidate with a catalytic amount of acid (e.g., TMSOTf). This proceeds under acidic conditions, rendering the C3 proton stable.

Scenario B: "I see racemization during N-Boc deprotection."

Diagnosis: While rare for simple piperidines, harsh acidic reflux (e.g., 4M HCl/Dioxane at 60°C+) can promote elimination-addition reactions if the 4-methoxy group acts as a leaving group.

Corrective Action:

-

Temperature Control: Perform deprotection at 0°C to 10°C .

-

Scavengers: Add a cation scavenger (like triethylsilane) if you suspect the methoxy group is cleaving and generating a carbocation.

-

Neutralization: Do not let the deprotected salt sit in strong acid; neutralize immediately with mild base (NaHCO₃) to avoid acid-catalyzed epimerization.

Scenario C: "I cannot separate the enantiomers by standard column chromatography."

Diagnosis: Enantiomers have identical physical properties in achiral environments. You need a chiral selector.

Corrective Action:

-

Method 1 (Analytical): Use a Chiralpak AD-H or OD-H column with Hexane:IPA (90:10) mobile phase.[1][2]

-

Method 2 (Preparative): Implement Classical Resolution (see Protocol below). Piperidines resolve exceptionally well with tartaric acid derivatives.

Part 3: Detailed Protocols

Protocol 1: Safe O-Methylation (Acid-Catalyzed)

Use this method to convert (3R,4S)-N-Boc-3-methyl-4-hydroxypiperidine to the methoxy analog without touching the C3 center.

Reagents:

-

Substrate: N-Boc-3-methyl-4-hydroxypiperidine (1.0 eq)

-

Reagent: Methyl trichloroacetimidate (2.0 eq)

-

Catalyst: TMSOTf (0.1 eq) or Triflic Acid (0.05 eq)

-

Solvent: Anhydrous DCM or Cyclohexane/DCM (2:1)

Step-by-Step:

-

Dissolve: Dissolve substrate in anhydrous DCM under Nitrogen atmosphere.

-

Add Reagent: Add Methyl trichloroacetimidate at room temperature.

-

Catalyze: Cool to 0°C. Add TMSOTf dropwise.

-

Reaction: Stir at 0°C for 4 hours. Monitor by TLC (stain with Ninhydrin or PMA).

-

Quench: Add solid NaHCO₃, stir for 10 mins, then filter.

-

Purify: Flash chromatography (EtOAc/Hexane).

-

Why this works: The reaction proceeds via an oxonium intermediate that does not require a base, completely bypassing the risk of C3 deprotonation.

-

Protocol 2: Classical Resolution of Racemic 4-Methoxy-3-methylpiperidine

Use this if you have a racemic mixture and need to isolate a specific enantiomer (e.g., (+)-cis).

Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) . Note: This agent is superior to plain tartaric acid for lipophilic amines due to better crystal lattice packing.

Workflow Diagram:

Figure 2: Resolution workflow using Di-p-toluoyl-L-tartaric acid.

Step-by-Step:

-

Preparation: Dissolve racemic amine (10g, 77 mmol) in Methanol (50 mL).

-

Addition: Dissolve Di-p-toluoyl-L-tartaric acid (30g, 77 mmol) in Methanol (50 mL) and add to the amine solution.

-

Crystallization: Heat to reflux until clear. Add Acetone (approx 100 mL) until slight turbidity appears. Allow to cool slowly to Room Temperature, then refrigerate at 4°C overnight.

-

Harvest: Filter the white crystals. Wash with cold Acetone/MeOH (2:1).

-

Enrichment: If ee% is <98%, recrystallize the salt from pure Ethanol.

-

Release: Suspend salt in DCM. Add 1M NaOH. Separate organic layer, dry over Na₂SO₄, and concentrate.[3]

Part 4: Data Summary & Specifications

| Parameter | Specification / Limit | Notes |

| Target Isomer | cis-4-Methoxy-3-methylpiperidine | Usually the (3R,4S) or (3S,4R) form. |

| Critical pKa (C3) | ~25 (Est. in DMSO) | Lower if N-protected with Boc/Fmoc. |

| Max Temp (Base Steps) | < 0°C | Strictly for Williamson Ether synthesis. |

| Preferred Solvent | MTBE or Toluene | For resolution (antisolvents). |

| Chiral HPLC Column | Chiralpak AD-H | Mobile Phase: Hexane/IPA/DEA (90:10:0.1). |

References

- Mechanism of Piperidine Epimerization: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General principles of alpha-amino acidity).

-

O-Methylation Strategies

-

Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). "Acid-catalysed benzylation and allylation... using trichloroacetimidates." Journal of the Chemical Society, Perkin Transactions 1, 2247-2250.

-

-

Resolution of Piperidines

-

Specific Synthesis Context (JAK Inhibitors)

-

Pfizer Inc. (2012). "Pyrrolo[2,3-d]pyrimidine derivatives." U.S. Patent 8,133,899. (Describes synthesis of similar chiral piperidine fragments).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. HU212667B - Process for optical resolution of metamphetamine - Google Patents [patents.google.com]

- 3. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Improving diastereoselectivity in 3,4-disubstituted piperidine synthesis

A Guide to Improving and Controlling Diastereoselectivity

Welcome to the technical support center for piperidine synthesis. As a Senior Application Scientist, I understand that achieving high diastereoselectivity in the formation of 3,4-disubstituted piperidines is a common yet significant challenge for researchers in synthetic and medicinal chemistry. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to address the specific issues you may encounter at the bench. The piperidine ring is a cornerstone in countless pharmaceuticals, making stereocontrol essential for biological activity.[1][2]

This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions and optimize your synthetic routes.

Troubleshooting Guide: Low Diastereoselectivity

Question: My reaction is producing a nearly 1:1 mixture of 3,4-disubstituted piperidine diastereomers. Where do I begin to troubleshoot this?

Answer: Achieving diastereocontrol hinges on exploiting the energetic differences between the transition states leading to the cis and trans products. When you observe low selectivity, it means these transition states are too close in energy under your current conditions. The key is to identify the dominant stereocontrol element in your reaction—Substrate, Reagent/Catalyst, or Conditions—and strategically modify it to favor one transition state over the other.

Below is a workflow to systematically diagnose and resolve poor diastereoselectivity.

Caption: A workflow for troubleshooting low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How can I rationally switch between cis and trans diastereomers?

Answer: Switching between cis and trans isomers is often a matter of switching between kinetic and thermodynamic control. This is particularly relevant in acid-catalyzed cyclization reactions like the Prins or carbonyl-ene cyclizations.[3][4]

-

To Favor the cis (Kinetic) Product: The cis isomer is often the product of kinetic control, formed via the most stable, lowest-energy transition state. This is typically achieved by using a Brønsted acid at low temperatures, which catalyzes the cyclization but does not facilitate the reverse reaction (equilibration).[4]

-

To Favor the trans (Thermodynamic) Product: The trans isomer is usually the more thermodynamically stable product, as it places bulky substituents in equatorial positions, minimizing steric strain. To achieve this, you need conditions that allow for equilibration. Using a Lewis acid (like MeAlCl₂) and higher temperatures can promote the reverse reaction, allowing the initial kinetic product to convert to the more stable thermodynamic product over time.[4]

Data Snapshot: Effect of Acid Catalyst on Prins Cyclization Diastereoselectivity[4]

| Entry | Aldehyde Substrate | Acid Catalyst | Temp (°C) | d.r. (cis:trans) | Predominant Isomer |

| 1 | 4a | HCl (conc.) | -78 | >98:2 | cis (Kinetic) |

| 2 | 4a | MeAlCl₂ | -78 | 93:7 | cis (Kinetic) |

| 3 | 4a | MeAlCl₂ | 40 (reflux) | 7:93 | trans (Thermodynamic) |

| 4 | 4b | HCl (conc.) | -78 | >98:2 | cis (Kinetic) |

| 5 | 4b | MeAlCl₂ | 40 (reflux) | 13:87 | trans (Thermodynamic) |

Data adapted from J. Org. Chem. 2006, 71, 5, 2157–2166.[4]

Q2: What is the role of the nitrogen protecting group in controlling stereoselectivity?

Answer: The N-protecting group is not a passive bystander; it is a critical steering group that dictates the conformational preferences of the piperidine ring and its precursors. Its size and electronic nature can profoundly influence diastereoselectivity.

-

Conformational Locking: A bulky N-protecting group, like a tert-butoxycarbonyl (Boc) group, can create significant A(1,3) strain with a C2 (α) substituent. This forces the C2 substituent to adopt an axial orientation to avoid this steric clash. This conformational bias can be exploited to direct subsequent reactions or control the stereochemical outcome of an epimerization.[5] In contrast, a less bulky group like a benzyl (Bn) group may allow for more conformational flexibility.[5]

-

Directing Group Ability: Some protecting groups can act as directing groups. For example, a group capable of hydrogen bonding or coordinating to a metal catalyst can direct a reagent to a specific face of the molecule, overriding other steric factors.[6]

-

Electronic Effects: The electron-withdrawing or -donating nature of the protecting group can influence the nucleophilicity of the nitrogen and the reactivity of adjacent positions, which can be a key factor in cyclization reactions.

Q3: My reaction temperature seems highly sensitive. What is the underlying principle and how can I optimize it?

Answer: The diastereomeric ratio (d.r.) of a reaction under kinetic control is governed by the difference in the free energies of activation (ΔΔG‡) for the two competing pathways leading to the diastereomers. The relationship is expressed by the equation:

ΔΔG‡ = -RT ln(d.r.)

Where R is the gas constant and T is the absolute temperature. This equation shows that as temperature (T) decreases, a given ΔΔG‡ will result in a higher diastereomeric ratio. Therefore, lowering the reaction temperature is one of the most common and effective strategies to enhance diastereoselectivity .[7][8]

However, lowering the temperature also decreases the overall reaction rate. The optimal temperature is a balance between achieving acceptable selectivity and a practical reaction time.

Optimization Protocol: Temperature Screening

-

Establish a Baseline: Run the reaction at your standard temperature (e.g., room temperature, 20 °C) and determine the d.r. by ¹H NMR or GC analysis of the crude product.

-

Stepwise Cooling: Repeat the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).

-

Monitor Conversion: At each temperature, monitor the reaction for conversion (e.g., by TLC or LCMS). Note the time required to consume the starting material.

-

Analyze and Plot: Determine the d.r. for each temperature. Plot d.r. vs. Temperature to find the point of diminishing returns, where further cooling provides a negligible increase in selectivity but drastically increases reaction time.

Q4: I am attempting a catalytic hydrogenation of a substituted pyridine to get a cis-piperidine, but I am getting a mixture. What can I do?

Answer: The catalytic hydrogenation of substituted pyridines to piperidines is a powerful method, and the cis isomer is often the kinetically favored product.[5] However, achieving high selectivity requires careful optimization of the catalyst and conditions.

-

Catalyst Choice: The choice of catalyst is paramount. Platinum-based catalysts (like PtO₂, Adams' catalyst) or rhodium-based catalysts (Rh/C) are often more effective and selective than palladium (Pd/C) for pyridine reduction.[9] Palladium can sometimes require harsher conditions, which may lead to over-reduction or loss of selectivity.

-

Hydrogen Pressure: Increasing hydrogen pressure can favor the formation of the cis isomer. For instance, in some systems, increasing H₂ pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[9] This is because higher pressure can accelerate the rate of hydrogenation relative to any competing isomerization pathways.

-

Solvent/Additive: The reaction is typically run in an acidic solvent like glacial acetic acid. The acid protonates the pyridine nitrogen, activating the ring toward reduction. Ensure the solvent is anhydrous if side reactions are observed.[9]

General Protocol: Diastereoselective Hydrogenation of a Disubstituted Pyridine

Sources

- 1. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shura.shu.ac.uk [shura.shu.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Efficient Removal of Silver Oxide (Ag₂O) Residues from Methylation Reactions

Welcome to the technical support center for post-methylation reaction workups involving silver oxide (Ag₂O). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to efficiently remove silver residues, ensuring the purity and integrity of your methylated products for downstream applications.

Introduction: The Challenge of Silver Residues in Methylation Reactions

Silver oxide (Ag₂O), in combination with methyl iodide (CH₃I), is a widely used reagent system for the methylation of alcohols and other hydroxyl-containing compounds, a reaction commonly known as the Purdie methylation.[1][2] While effective, this method introduces silver-containing byproducts, primarily silver iodide (AgI), which can contaminate the final product and interfere with subsequent analytical and purification steps.[3] Inadequate removal of these residues can lead to significant challenges, including:

-

Interference with Chromatographic Purification: Silver residues can complicate column chromatography, leading to poor separation and contamination of fractions.

-

Inaccurate Spectroscopic Analysis: The presence of silver byproducts can affect the quality and interpretation of NMR spectra.

-

Inconsistent Experimental Results: Residual silver can potentially interfere with subsequent chemical transformations.

This guide provides a comprehensive overview of the best practices for removing silver oxide and its byproducts from your reaction mixture, ensuring you obtain a pure, characterizable final product.

Frequently Asked Questions (FAQs)

What are the primary silver-containing residues I need to remove after a methylation reaction with Ag₂O and CH₃I?

The main byproduct of this reaction is silver iodide (AgI), a dense, yellow solid that is insoluble in most organic solvents.[4] You may also have unreacted silver oxide (Ag₂O) present in the reaction mixture.

Why is it crucial to remove these silver residues?

Leaving silver residues in your product can lead to several downstream issues:

-

Column Chromatography: Fine silver particles can clog the column frit or the column itself, leading to high backpressure and poor separation.[5] Additionally, silver ions can interact with the silica gel stationary phase, causing band broadening and tailing of your desired compound.[6]

-

NMR Spectroscopy: While silver(I) is not paramagnetic and thus doesn't directly cause the significant peak broadening seen with paramagnetic metals, the presence of fine, suspended silver iodide particles will lead to broad NMR signals and a noisy baseline, making spectral interpretation difficult.[7][8][9]

-

Further Reactions: Residual silver could potentially catalyze unwanted side reactions in subsequent synthetic steps.

What is the most common and effective method for removing silver iodide?

The most widely accepted and effective method is filtration through a pad of Celite® (diatomaceous earth). Celite is a filter aid that forms a porous layer, trapping the fine particles of silver iodide and unreacted silver oxide, allowing the soluble organic product to pass through.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup of your methylation reaction.

Issue 1: My reaction mixture is a thick slurry and difficult to filter.

-

Cause: High concentrations of silver salts or a viscous reaction solvent can lead to a thick mixture that is slow to filter.

-

Solution:

-

Dilution: Before filtration, dilute the reaction mixture with a suitable organic solvent in which your product is soluble but the silver salts are not. Common choices include dichloromethane (DCM), chloroform, or ethyl acetate. This will decrease the viscosity and allow for a more efficient filtration.

-

Solvent Choice for Washing: When washing the filter cake, use a solvent that effectively removes your product without dissolving the silver salts. The same solvent used for dilution is often a good choice.

-

Issue 2: After filtration, my product is still contaminated with silver.

-

Cause:

-

The Celite® pad may have been too thin or improperly packed, allowing fine particles to pass through.

-

The silver iodide particles may be extremely fine (colloidal), passing through the pores of the Celite® pad.

-

-

Solution:

-

Proper Celite® Pad Preparation: Ensure you are using a sufficiently thick pad of Celite® (at least 1-2 cm). Prepare the pad by creating a slurry of Celite® in your filtration solvent and pouring it onto the filter paper in your funnel under gentle suction. This ensures a uniform and tightly packed pad.

-

Double Filtration: If contamination persists, you can perform a second filtration through a fresh Celite® pad.

-

Centrifugation and Decantation: For very fine particles, you can centrifuge the reaction mixture to pellet the silver salts and then carefully decant the supernatant containing your product before filtering it through Celite®.

-

Issue 3: I'm seeing significant peak tailing and poor separation during column chromatography.

-

Cause: This is a classic sign of interaction between your compound or impurities with the stationary phase. Residual silver ions can bind to the silica gel, creating active sites that can interact with polar functional groups on your molecule.[6]

-

Solution:

-

Thorough Silver Removal: The best solution is to ensure all silver residues are removed before chromatography using the filtration methods described above.

-

Use of a Co-solvent: In some cases, adding a small amount of a polar co-solvent like methanol or triethylamine to your elution solvent system can help to block the active sites on the silica gel and improve peak shape. However, this should be a secondary measure after ensuring proper silver removal.

-

Issue 4: My NMR spectrum has broad peaks and a noisy baseline.

-

Cause: The presence of insoluble particulate matter, such as fine silver iodide particles, in your NMR sample will cause line broadening and a poor signal-to-noise ratio.[9] While silver(I) is not paramagnetic, the physical presence of solids disrupts the homogeneity of the magnetic field.

-

Solution:

-